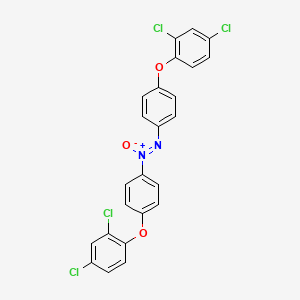
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide is an organic compound with the molecular formula C24H14Cl4N2O3 It belongs to the class of azoxybenzenes, which are characterized by the presence of an azoxy group (-N=N(O)-) linking two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide typically involves the oxidation of aromatic amines or the reduction of nitro compounds. One common method is the reduction of nitro compounds using glucose as an eco-friendly reductant in an alkaline medium . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation or reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide involves its interaction with molecular targets and pathways within biological systems. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazene, bis(4-chlorophenyl)-, 1-oxide: Similar in structure but lacks the dichlorophenoxy groups.
Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide: Contains heptyloxy groups instead of dichlorophenoxy groups.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Features methoxy groups instead of dichlorophenoxy groups.
Uniqueness
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide is unique due to the presence of dichlorophenoxy groups, which enhance its chemical reactivity and potential applications. These groups contribute to its distinct properties, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
84254-28-4 |
|---|---|
Formule moléculaire |
C24H14Cl4N2O3 |
Poids moléculaire |
520.2 g/mol |
Nom IUPAC |
[4-(2,4-dichlorophenoxy)phenyl]-[4-(2,4-dichlorophenoxy)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C24H14Cl4N2O3/c25-15-1-11-23(21(27)13-15)32-19-7-3-17(4-8-19)29-30(31)18-5-9-20(10-6-18)33-24-12-2-16(26)14-22(24)28/h1-14H |
Clé InChI |
HMNYTGGIHONJTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)[O-])OC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


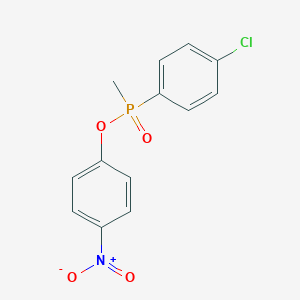
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
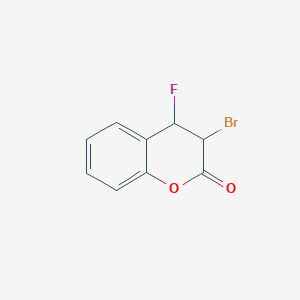
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
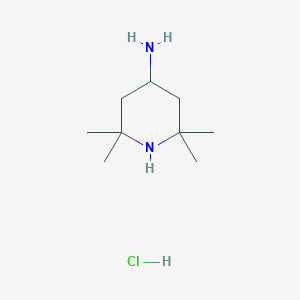
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
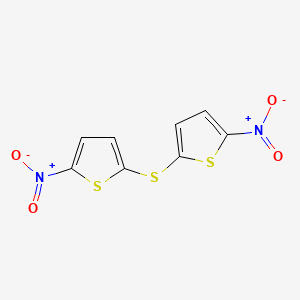
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
